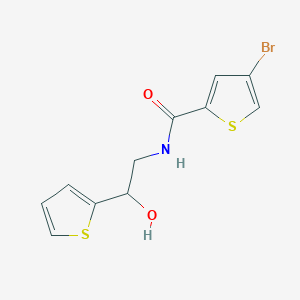![molecular formula C16H16Cl2N2O3S B2583053 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 339103-10-5](/img/structure/B2583053.png)
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C16H16Cl2N2O3S and a molecular weight of 387.28 g/mol. It is a white to off-white crystalline solid that is relatively stable at room temperature. This compound is a sulfonamide derivative and is considered a potent inhibitor of cyclin-dependent kinase 4 (CDK4), an enzyme that regulates the cell cycle. It was first synthesized in 2013 by Zhang et al. and has since been studied for its potential anti-cancer properties.
Méthodes De Préparation
The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide, followed by the addition of aniline. The resulting product is then purified through recrystallization. The compound is sparingly soluble in water and most common organic solvents, making it suitable for use in pharmaceutical formulations. It is stable under acidic and neutral conditions but hydrolyzes in basic conditions.
Analyse Des Réactions Chimiques
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound is versatile and valuable in scientific research due to its diverse properties. It is used in drug development, catalyst synthesis, and organic transformations. As a potent inhibitor of CDK4, it has been studied for its potential anti-cancer properties. Additionally, it is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its binding to CDK4, inhibiting its activity. CDK4 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The active moiety, 2,5-dichlorophenyl sulfonamide, is known to bind selectively to CDK4.
Comparaison Avec Des Composés Similaires
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can be compared with other sulfonamide derivatives that inhibit CDK4. Similar compounds include 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. These compounds share similar structures and mechanisms of action but may differ in their potency, solubility, and stability.
Propriétés
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-19(2)16(21)11-20(13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXYZIAYJWXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)


![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)




